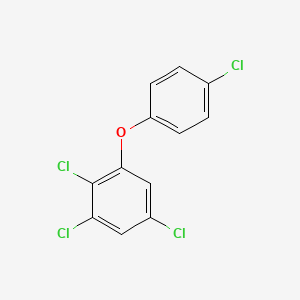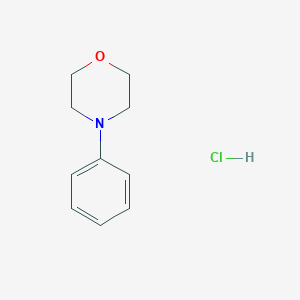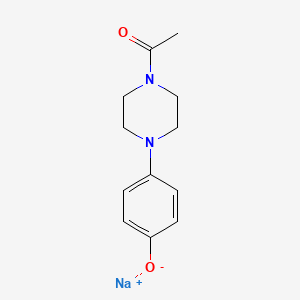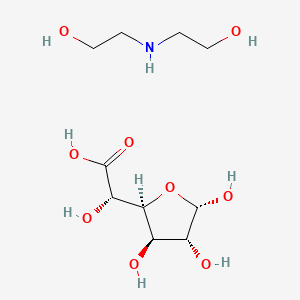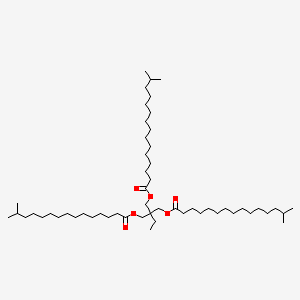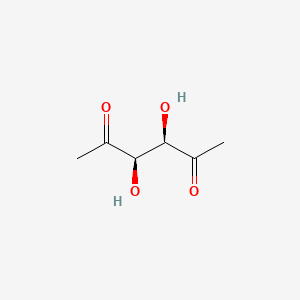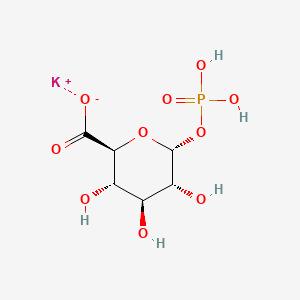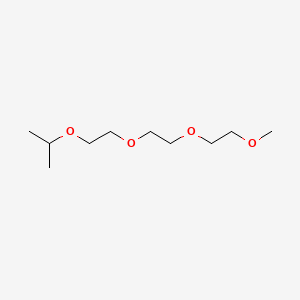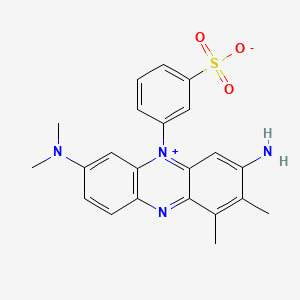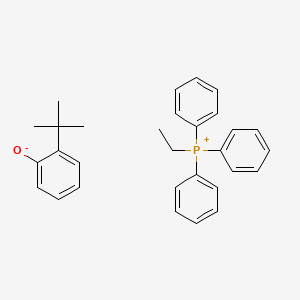
2-tert-butylphenolate;ethyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is a chemical compound known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research. This compound is characterized by the presence of a tert-butyl group attached to a phenolate ion and an ethyl group bonded to a triphenylphosphonium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-tert-butylphenol with ethyltriphenylphosphonium bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol to form the phenolate ion. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-tert-butylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding phenol derivatives.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolate ion can yield quinone derivatives, while substitution reactions can produce various alkylated phenol derivatives.
科学的研究の応用
2-tert-butylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
作用機序
The mechanism of action of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate ion can donate electrons to electrophilic centers, while the triphenylphosphonium ion can stabilize negative charges through resonance. These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and intermediates .
類似化合物との比較
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure but with an acetate group instead of a phenolate ion.
Triphenylphosphine oxide: Contains a triphenylphosphine moiety but lacks the tert-butyl and phenolate groups.
Phenylphosphine derivatives: Compounds with similar phosphine groups but different substituents on the phenyl ring.
Uniqueness
2-tert-butylphenolate;ethyl(triphenyl)phosphanium is unique due to the combination of its phenolate and triphenylphosphonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a versatile intermediate in various chemical processes.
特性
CAS番号 |
93840-96-1 |
|---|---|
分子式 |
C30H33OP |
分子量 |
440.6 g/mol |
IUPAC名 |
2-tert-butylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C10H14O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChIキー |
KKWIDTNANPNTDO-UHFFFAOYSA-M |
正規SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


